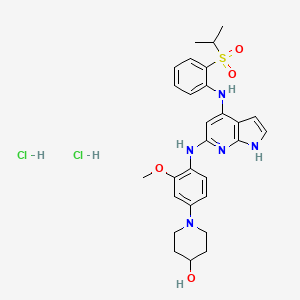

Mps1-IN-1 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1-[3-methoxy-4-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]phenyl]piperidin-4-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N5O4S.2ClH/c1-18(2)38(35,36)26-7-5-4-6-23(26)30-24-17-27(32-28-21(24)10-13-29-28)31-22-9-8-19(16-25(22)37-3)33-14-11-20(34)12-15-33;;/h4-10,13,16-18,20,34H,11-12,14-15H2,1-3H3,(H3,29,30,31,32);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJLUXGXTPNYTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=CC(=NC3=C2C=CN3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35Cl2N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Mps1 Kinase: A Master Regulator of Mitosis and a Key Target in Cancer Therapy

Abstract

Monopolar spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity protein kinase that serves as an essential regulator of cell division.[1][2] Its most prominent role is at the apex of the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[3][4][5] Mps1 activity is tightly controlled throughout the cell cycle, peaking in mitosis where it localizes to kinetochores to initiate a signaling cascade that prevents premature entry into anaphase.[6][7] Dysregulation and overexpression of Mps1 are frequently observed in a wide range of human cancers and are often correlated with aneuploidy, tumor aggressiveness, and poor prognosis.[5][8][9] This has positioned Mps1 as a high-value target for anti-cancer drug development. This technical guide provides an in-depth examination of the molecular functions of Mps1 in mitosis, its multifaceted role in tumorigenesis, and the current landscape of Mps1 inhibitors in cancer therapy. It also includes detailed experimental protocols for researchers studying Mps1 kinase.

The Role of Mps1 in Mitosis

Faithful chromosome segregation is paramount for maintaining genomic stability. Mps1 kinase is a central component of the cellular machinery that governs this process, with critical functions in both monitoring chromosome attachments and correcting errors.[4]

Mps1 as a Master Regulator of the Spindle Assembly Checkpoint (SAC)

The Spindle Assembly Checkpoint (SAC) is a sophisticated signaling pathway that delays the onset of anaphase until every chromosome is properly attached to the mitotic spindle.[10][11] This delay provides the necessary time for the cell to correct any attachment errors, thereby preventing chromosome missegregation and aneuploidy. Mps1 is considered the master upstream kinase of the SAC.[3][6] In the absence of stable microtubule-kinetochore attachments, Mps1 is recruited to the kinetochores where its kinase activity is essential for initiating the checkpoint signal.[4][6] Its function is so critical that cells lacking Mps1 activity transit through mitosis more rapidly and fail to arrest in the presence of spindle poisons like nocodazole.[1][6]

Mps1 Signaling Pathway in SAC Activation

Upon recruitment to unattached kinetochores, Mps1 initiates a sequential phosphorylation cascade.[12] A primary and critical target is the kinetochore scaffold protein Knl1 (also known as Spc105 in yeast).[3][12] Mps1 phosphorylates multiple MELT (Met-Glu-Leu-Thr) motifs on Knl1, creating docking sites for the Bub1-Bub3 and BubR1-Bub3 checkpoint complexes.[3][12]

This recruitment is a crucial step for the subsequent assembly of the Mitotic Checkpoint Complex (MCC), the direct effector of the SAC.[12][13] The MCC is a soluble complex composed of BubR1, Bub3, Mad2, and Cdc20.[3][14] Mps1 further promotes MCC assembly by phosphorylating other substrates, including Bub1 and Mad1.[12] Mps1-dependent phosphorylation of Bub1 facilitates its interaction with Mad1.[12] Subsequently, phosphorylated Mad1 directly interacts with Cdc20, promoting the formation of the MCC.[12][13] The assembled MCC then binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase.[1][10] This inhibition prevents the ubiquitination and subsequent degradation of key anaphase inhibitors, securin and cyclin B, thereby halting the cell cycle in metaphase.[10]

Caption: Mps1 phosphorylates Knl1 to recruit checkpoint proteins, leading to MCC formation and APC/C inhibition.

Mps1 Substrates in Mitosis

Mps1 is a prolific kinase with numerous substrates involved in mitotic progression. There is no strict consensus phosphorylation sequence, although a preference for D/E/N/Q at the -2 position has been noted.[1] The identification of its substrates has been crucial to understanding its diverse functions.

| Substrate | Function in Mitosis | Key References |

| Knl1 (Spc105) | Primary SAC scaffold; Mps1 phosphorylation of MELT motifs recruits Bub1/Bub3. | [3][12] |

| Bub1 | Checkpoint protein; Mps1 phosphorylation promotes its interaction with Mad1. | [12] |

| Mad1 | Checkpoint protein; Mps1 phosphorylation facilitates its interaction with Cdc20 for MCC assembly. | [1][12] |

| CENP-E | Kinesin motor protein involved in chromosome congression and checkpoint signaling. | [1] |

| Mps1 (Autophosphorylation) | Regulates its own kinase activity, localization, and turnover at the kinetochore. | [1][15] |

| MCRS1 | Regulates microtubule minus-end dynamics to promote chromosome alignment. | [15] |

| Ska Complex | Promotes stable kinetochore-microtubule attachments; phosphorylation by Mps1 may destabilize attachments to correct errors. | [7][16] |

Role in Chromosome Biorientation and Error Correction

Beyond its canonical role in the SAC, Mps1 is also essential for the error correction process that resolves improper kinetochore-microtubule attachments.[3][4] This function ensures that sister chromatids achieve biorientation—attachment to microtubules from opposite spindle poles.[16] Mps1 contributes to this process by phosphorylating components of the outer kinetochore, such as the Ska complex, which is thought to destabilize incorrect attachments, allowing for a new attempt at proper connection.[7][16] This error correction mechanism is believed to be based on the same upstream sensory apparatus as the SAC, with Mps1-dependent phosphorylation of Knl1/Spc105 being critical for both pathways.[3]

Mps1 Kinase in Cancer

The fidelity of mitosis is a critical barrier to tumorigenesis. Given its central role in this process, the dysregulation of Mps1 is strongly implicated in the development and progression of cancer.

Overexpression and Correlation with Prognosis

Mps1 is frequently overexpressed at both the mRNA and protein levels in a wide variety of human cancers.[5][8][9] This overexpression often correlates with high tumor grade, advanced stage, and poor patient prognosis.[8][17][18]

| Cancer Type | Observation | Key References |

| Breast Cancer | Overexpressed, especially in triple-negative (TNBC) and basal-like subtypes. Correlates with high histologic grade and poor survival. | [8][17][19] |

| Colon Cancer | Mps1 is overexpressed in colon cancer tissues. | [20] |

| Osteosarcoma | High Mps1 expression is associated with poor patient survival. | [21] |

| Glioblastoma, Pancreatic Cancer | Overexpression reported in these aggressive cancer types. | [9] |

| Lung, Prostate, Thyroid Cancer | Mps1 is overexpressed in a range of tumors from different tissue origins. | [5][9] |

Role in Tumorigenesis and Chromosomal Instability (CIN)

The role of Mps1 in tumorigenesis is complex. While Mps1 is essential for the checkpoint that prevents chromosomal instability (CIN), its overexpression can paradoxically contribute to it.[20][22] High levels of Mps1 can attenuate the SAC, allowing cells with misaligned chromosomes to bypass the mitotic checkpoint, leading to aneuploidy.[20] This CIN can drive tumorigenesis by facilitating the loss of tumor suppressor genes and the gain of oncogenes.[22] Studies in mouse models have shown that a weakened Mps1-driven checkpoint is sufficient to facilitate tumorigenesis, particularly when combined with mutations in other tumor suppressor pathways, such as p53.[22][23] Furthermore, many aneuploid cancer cells become dependent on high levels of Mps1 for their survival, making the kinase an attractive therapeutic target.[17][24]

Mps1 as a Therapeutic Target

The overexpression of Mps1 in tumors and the dependency of aneuploid cancer cells on its function provide a strong rationale for targeting its kinase activity for cancer therapy.[2][5] The therapeutic strategy is based on the concept that inhibiting Mps1 in cancer cells will abrogate the SAC, forcing cells with spindle defects to prematurely exit mitosis.[8] This leads to catastrophic chromosome missegregation, aneuploidy, and ultimately, cell death, a process known as mitotic catastrophe.[19][25]

Mps1 Inhibitors in Drug Development

Numerous small-molecule inhibitors targeting the ATP-binding pocket of Mps1 have been developed and evaluated in preclinical and clinical settings.[2]

Preclinical and Clinical Studies of Mps1 Inhibitors

Several Mps1 inhibitors have shown potent anti-tumor activity in vitro and in vivo.[8][25] These compounds effectively abrogate the SAC, induce premature anaphase, and lead to cancer cell death.[25] Some have advanced to clinical trials, often in combination with other chemotherapeutic agents.[5][25][26]

| Inhibitor | IC50 / Kᵢ | Status / Key Findings | Key References |

| BAY 1161909 | <10 nmol/L | Advanced to Phase I clinical trials. Shows strong synergy with paclitaxel. | [8][25] |

| BAY 1217389 | <10 nmol/L | Advanced to Phase I clinical trials. Overcomes paclitaxel resistance. | [5][8][25] |

| BOS172722 | Not specified | Reached Phase I clinical trials in combination with paclitaxel for advanced solid tumors. | [5] |

| CFI-402257 | Not specified | Reached clinical trials. | [5] |

| Reversine | ~500 nM (on Mps1) | A widely used tool compound; also inhibits Aurora B, highlighting the need for selectivity. | [5][27] |

| PF-7006 / PF-3837 | Kᵢ <0.5 nM | Potent and highly selective preclinical inhibitors. Showed in vivo efficacy but also dose-limiting toxicities. | [18] |

Combination Therapies

A particularly promising strategy is the combination of Mps1 inhibitors with microtubule-targeting agents like taxanes (e.g., paclitaxel).[8][25] Taxanes work by stabilizing microtubules, which activates the SAC and causes a prolonged mitotic arrest.[8] Cancer cells can sometimes escape this arrest through a process called "mitotic slippage." By adding an Mps1 inhibitor, the taxane-induced SAC arrest is overridden, forcing cells into a defective anaphase and enhancing cell killing.[8] This combination has been shown to be highly synergistic and can overcome both intrinsic and acquired resistance to paclitaxel.[8][21][25]

Key Experimental Protocols

Studying the function of Mps1 requires a variety of cell biological and biochemical techniques. Below are detailed protocols for key experiments.

Cell Synchronization for Mitotic Studies

To study mitotic events, it is essential to enrich a population of cells in mitosis. This can be achieved using chemical agents that arrest the cell cycle at specific phases.[28][29][30]

Caption: Workflow for synchronizing cells at the G2/M boundary using a double thymidine block followed by nocodazole.

Protocol: Double Thymidine Block followed by Nocodazole Arrest [31][32]

-

Plate Cells: Plate cells (e.g., HeLa or U2OS) on day 1 to be 20-30% confluent on day 2.

-

First Thymidine Block: On day 2, add thymidine to a final concentration of 2 mM. Incubate for 16-18 hours. This arrests cells at the G1/S boundary.

-

Release: Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) and then add fresh, pre-warmed complete medium. Incubate for 8-9 hours.

-

Second Thymidine Block: Add thymidine again to a final concentration of 2 mM. Incubate for 16-17 hours. This synchronizes the cells more tightly at the G1/S boundary.

-

Release into Mitosis: Wash the cells three times with PBS and release them into fresh medium. For a prometaphase arrest, add a microtubule-depolymerizing agent such as nocodazole (e.g., 100 ng/mL) or an Mps1 inhibitor if studying its effects. Incubate for 4-12 hours, depending on the cell line.

-

Harvest: Mitotic cells, which become rounded and loosely attached, can be selectively harvested by gentle shaking of the culture dish, a technique known as "mitotic shake-off".

-

Verification: Confirm mitotic arrest and synchronization efficiency by flow cytometry (for DNA content) or by microscopy (observing condensed chromosomes).

In Vitro Mps1 Kinase Assay

This assay measures the ability of Mps1 to phosphorylate a substrate in vitro, and it is essential for screening inhibitors and studying kinase regulation.[27][33][34]

References

- 1. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. rupress.org [rupress.org]

- 11. Spindle checkpoint - Wikipedia [en.wikipedia.org]

- 12. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]

- 13. Monopolar Spindle 1 (MPS1) Kinase Promotes Production of Closed MAD2 (C-MAD2) Conformer and Assembly of the Mitotic Checkpoint Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. molbiolcell.org [molbiolcell.org]

- 16. royalsocietypublishing.org [royalsocietypublishing.org]

- 17. pnas.org [pnas.org]

- 18. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. Overexpression of Mps1 in colon cancer cells attenuates the spindle assembly checkpoint and increases aneuploidy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. spandidos-publications.com [spandidos-publications.com]

- 22. Chromosomal instability and tumorigenesis : genetic analysis of the murine spindle checkpoint gene Mps1 [dspace.mit.edu]

- 23. pnas.org [pnas.org]

- 24. researchgate.net [researchgate.net]

- 25. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Large-scale mitotic cell synchronization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Cell Synchronization Techniques for Studying Mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Cell Synchronization Techniques for Studying Mitosis | Springer Nature Experiments [experiments.springernature.com]

- 31. researchgate.net [researchgate.net]

- 32. assaygenie.com [assaygenie.com]

- 33. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]

- 34. bpsbioscience.com [bpsbioscience.com]

Mps1-IN-1: An ATP-Competitive Inhibitor of TTK Kinase - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mps1-IN-1, a potent and selective ATP-competitive inhibitor of the dual-specificity protein kinase TTK, also known as Monopolar Spindle 1 (Mps1). This document details the quantitative biochemical and cellular activity of Mps1-IN-1, outlines comprehensive experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.

Core Concepts: TTK (Mps1) Kinase and Its Inhibition

TTK is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2] By delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle, the SAC maintains genomic integrity.[1] TTK is a key upstream kinase in this pathway, and its activity is essential for the recruitment of other checkpoint proteins, including Mad2, to unattached kinetochores.[3][4] Due to its vital role in cell cycle progression and its overexpression in various cancers, TTK has emerged as a promising target for anti-cancer therapeutics.[5]

Mps1-IN-1 is a small molecule inhibitor that functions by competing with ATP for the binding site within the TTK kinase domain.[3][6] This competitive inhibition blocks the phosphotransferase activity of TTK, leading to the disruption of the SAC. The cellular consequences of TTK inhibition by Mps1-IN-1 include defects in the establishment of the mitotic checkpoint, premature exit from mitosis, and ultimately, a decrease in cancer cell viability.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for Mps1-IN-1, providing a clear comparison of its biochemical potency and selectivity.

| Parameter | Value | Assay Type | Target | Notes |

| IC50 | 367 nM | In vitro kinase assay | TTK/Mps1 | Half-maximal inhibitory concentration.[3] |

| Kd | 27 nM | Kinase binding assay | TTK/Mps1 | Dissociation constant, indicating high-affinity binding.[6] |

| Off-Target Ki | 21 nM | Ambit KinomeScan | ALK | Inhibitor constant for Anaplastic Lymphoma Kinase. |

| Off-Target Ki | 29 nM | Ambit KinomeScan | LTK | Inhibitor constant for Leukocyte Tyrosine Kinase. |

| Off-Target Ki | 280 nM | Ambit KinomeScan | PYK2 | Inhibitor constant for Proline-rich Tyrosine Kinase 2. |

| Off-Target Ki | 440 nM | Ambit KinomeScan | FAK | Inhibitor constant for Focal Adhesion Kinase. |

| Off-Target Ki | 470 nM | Ambit KinomeScan | INSR | Inhibitor constant for Insulin Receptor. |

| Off-Target Ki | 750 nM | Ambit KinomeScan | IGF1R | Inhibitor constant for Insulin-like Growth Factor 1 Receptor. |

| Off-Target Ki | 900 nM | Ambit KinomeScan | ERK2 | Inhibitor constant for Extracellular signal-regulated kinase 2. |

| Cellular Activity | 2-10 µM | Various cellular assays | Endogenous TTK/Mps1 | Effective concentration range to inhibit TTK-dependent activities in cells.[3] |

Signaling Pathway and Mechanism of Action

The diagram below illustrates the central role of TTK in the spindle assembly checkpoint and how Mps1-IN-1 intervenes. In a normal mitotic cell with unattached kinetochores, TTK is active and phosphorylates downstream targets, leading to the recruitment of Mad2 and the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C). This delays anaphase onset. Mps1-IN-1, as an ATP-competitive inhibitor, blocks TTK's kinase activity, preventing this signaling cascade and leading to a premature exit from mitosis.

Caption: TTK signaling at the unattached kinetochore and its inhibition by Mps1-IN-1.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of Mps1-IN-1 are provided below.

In Vitro TTK Kinase Inhibition Assay (LanthaScreen™)

This protocol is adapted from the general LanthaScreen™ TR-FRET kinase assay and specific details from studies on Mps1-IN-1.[3]

Objective: To determine the in vitro IC50 value of Mps1-IN-1 against TTK kinase.

Materials:

-

Recombinant human TTK/Mps1 kinase

-

LanthaScreen™ Certified Tb-anti-p-Threonine antibody

-

GFP-tagged substrate peptide (e.g., GFP-Kemptide)

-

ATP

-

Mps1-IN-1

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

TR-FRET dilution buffer

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of Mps1-IN-1 in kinase buffer with a final concentration of 1% DMSO.

-

Kinase Reaction Mixture: Prepare a 2X kinase/substrate solution in kinase buffer containing 80 nM TTK kinase and 400 nM GFP-Kemptide substrate.

-

ATP Solution: Prepare a 2X ATP solution in kinase buffer to a final concentration of 2 µM.

-

Assay Plate Setup:

-

Add 5 µL of the serially diluted Mps1-IN-1 to the assay wells.

-

Add 5 µL of the 2X kinase/substrate solution to all wells.

-

Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection:

-

Prepare a 4X stop/detection solution containing 20 mM EDTA and 4 nM Tb-anti-p-Threonine antibody in TR-FRET dilution buffer.

-

Add 10 µL of the stop/detection solution to each well.

-

-

Final Incubation and Reading: Incubate the plate for 30-60 minutes at room temperature, protected from light. Read the plate on a TR-FRET compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

-

Data Analysis: Calculate the emission ratio (520 nm/495 nm) and plot against the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.

Cell Viability Assay (Syto60 Staining)

This protocol is based on the methodology used to assess the effect of Mps1-IN-1 on HCT116 cell proliferation.[3]

Objective: To measure the dose- and time-dependent effects of Mps1-IN-1 on cell viability.

Materials:

-

HCT116 cells

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

Mps1-IN-1

-

Syto60 Red Fluorescent Nucleic Acid Stain

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed HCT116 cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Mps1-IN-1 (e.g., 2, 5, 10 µM) and a DMSO vehicle control.

-

Incubation: Incubate the cells for various time points (e.g., 24, 48, 72, and 96 hours).

-

Staining:

-

At each time point, remove the medium and add 100 µL of fresh medium containing Syto60 stain at a final concentration of 5 µM.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~635 nm and emission at ~695 nm.

-

Data Analysis: Normalize the fluorescence values of the treated wells to the DMSO control wells for each time point to determine the relative cell viability.

Immunoblotting for Cyclin B and Phospho-Histone H3

This protocol describes the detection of key cell cycle markers affected by Mps1-IN-1 treatment.[3]

Objective: To assess the effect of Mps1-IN-1 on the levels of Cyclin B and the phosphorylation of Histone H3 at Serine 10.

Materials:

-

U2OS or HeLa cells

-

Mps1-IN-1

-

Nocodazole and MG132 (for mitotic arrest)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Cyclin B1, anti-phospho-Histone H3 (Ser10), anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with Mps1-IN-1 (e.g., 10 µM) or DMSO for a specified time (e.g., 4 hours), often in the presence of nocodazole to arrest cells in mitosis and MG132 to prevent protein degradation.

-

Harvest and lyse the cells in lysis buffer.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to compare protein levels between treatments.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow to characterize the cellular effects of Mps1-IN-1.

Caption: A general experimental workflow for evaluating the cellular effects of Mps1-IN-1.

Conclusion

Mps1-IN-1 serves as a valuable chemical probe for elucidating the complex roles of TTK kinase in cell cycle regulation and as a foundational tool for the development of novel anti-cancer therapies. Its ATP-competitive mechanism of action, coupled with its high potency and selectivity, allows for the specific interrogation of TTK function in both biochemical and cellular contexts. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the fields of cell biology and drug discovery, facilitating further investigation into the therapeutic potential of TTK inhibition. While Mps1-IN-1 itself has moderate cellular potency and is primarily a tool for in vitro studies, it has paved the way for the development of more advanced TTK inhibitors currently in clinical trials.

References

- 1. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Colony formation assay [bio-protocol.org]

- 4. Cell Cycle-Related Cyclin B1 Quantification | PLOS One [journals.plos.org]

- 5. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 6. SYTOX Dead Cell Stains Protocol | Thermo Fisher Scientific - NP [thermofisher.com]

The Cellular Ramifications of Mps1 Kinase Inhibition by Mps1-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), a dual-specificity kinase, is a critical regulator of mitotic progression, primarily known for its essential role in the spindle assembly checkpoint (SAC).[1][2][3] The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation by delaying anaphase until all chromosomes have achieved proper bipolar attachment to the mitotic spindle.[2][4][5] Dysregulation of Mps1 is associated with chromosomal instability, a hallmark of cancer, making it an attractive target for anti-cancer therapeutics.[3][6] Mps1-IN-1 is a potent and selective ATP-competitive inhibitor of Mps1 kinase, which has been instrumental in elucidating the multifaceted roles of Mps1 in cellular processes.[1][7][8] This technical guide provides an in-depth overview of the cellular effects of inhibiting Mps1 with Mps1-IN-1, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Core Cellular Effects of Mps1 Inhibition by Mps1-IN-1

Inhibition of Mps1 by Mps1-IN-1 elicits a cascade of cellular events, primarily centered around the disruption of the spindle assembly checkpoint and the fidelity of mitosis. The key consequences include:

-

Abrogation of the Spindle Assembly Checkpoint (SAC): Mps1-IN-1 treatment leads to a failure in the establishment and maintenance of the SAC.[1][9] This is characterized by a significant reduction in the recruitment of essential checkpoint proteins, such as Mad2, to unattached kinetochores.[1]

-

Premature Mitotic Exit: By overriding the SAC, Mps1-IN-1 causes cells to exit mitosis prematurely, even in the presence of spindle poisons like nocodazole that would normally induce a robust mitotic arrest.[1][10] This rapid exit from mitosis is marked by the premature decondensation of DNA and reassembly of the nuclear envelope.[1]

-

Chromosome Missegregation and Aneuploidy: The premature anaphase onset in the absence of a functional SAC leads to gross chromosome missegregation and the generation of aneuploid daughter cells.[1][10]

-

Induction of Apoptosis and Loss of Cell Viability: The chromosomal instability and aneuploidy resulting from Mps1 inhibition ultimately trigger apoptotic pathways, leading to a decrease in cell proliferation and long-term viability.[1][11] This is often preceded by mitotic catastrophe.[11][12]

-

Effects on Aurora B Kinase Activity: Mps1 inhibition by Mps1-IN-1 has been shown to decrease the kinase activity of Aurora B, a key component of the chromosomal passenger complex involved in correcting erroneous kinetochore-microtubule attachments.[1][10] This is evidenced by reduced phosphorylation of Aurora B itself at Threonine 232 and its substrate, Histone H3 at Serine 10.[1][10]

-

Increased Multipolar Mitoses in Cells with Extra Centrosomes: In cancer cells with centrosome amplification, Mps1 inhibition exacerbates mitotic errors, leading to an increased frequency of multipolar anaphases and catastrophic cell division.[1][10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies utilizing Mps1-IN-1.

| Parameter | Value | Cell Line(s) | Reference(s) |

| Mps1-IN-1 IC50 | 367 nM | In vitro | [1] |

| Mps1-IN-1 Kd | 27 nM | In vitro | [3][8] |

| Selectivity | >1000-fold | 352 kinase panel | [1] |

| Off-targets (notable) | ALK, Ltk | In vitro | [1] |

Table 1: Biochemical Potency and Selectivity of Mps1-IN-1. This table highlights the in vitro potency and selectivity of Mps1-IN-1 against its primary target, Mps1, as well as notable off-targets.

| Cellular Effect | Observation | Treatment Conditions | Cell Line(s) | Reference(s) |

| Mitotic Exit (Nocodazole Arrest) | Majority of cells exit mitosis within 1 hour. | Nocodazole + Mps1-IN-1 | HeLa S3-H2B-GFP | [1] |

| Kinetochore-bound Mad2 Reduction | ~80% decrease compared to DMSO control. | 10 µM Mps1-IN-1 | PtK2-HsMad2-EYFP | [1] |

| Kinetochore-bound Mad2 Reduction (Nocodazole) | ~70% reduction compared to nocodazole alone. | 10 µM Mps1-IN-1 + Nocodazole | PtK2-HsMad2-EYFP | [1] |

| Time in Mitosis | ~40% reduction compared to DMSO control. | 10 µM Mps1-IN-1 | PtK2-HsMad2-EYFP | [1] |

| Aurora B (Thr232) Phosphorylation | Decreased upon treatment. | Nocodazole arrest followed by Mps1-IN-1 | U2OS | [1] |

| Histone H3 (Ser10) Phosphorylation | Decreased upon treatment. | Paclitaxel arrest followed by Mps1-IN-1 | HeLa, U2OS | [10] |

| Apoptosis (PARP Cleavage) | Observed after 48 hours of treatment. | Mps1-IN-1 | U2OS | [1] |

| Multipolar Anaphase (Extra Centrosomes) | Increased frequency. | Doxycycline-induced Plk4 overexpression + Mps1-IN-1 | U2OS | [1] |

Table 2: Cellular Phenotypes Induced by Mps1-IN-1. This table quantifies the key cellular responses to Mps1-IN-1 treatment across different experimental setups and cell lines.

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the central signaling pathway affected by Mps1-IN-1 and a typical experimental workflow for studying its effects.

Caption: Mps1's role in the Spindle Assembly Checkpoint and its inhibition by Mps1-IN-1.

Caption: A generalized experimental workflow for studying the effects of Mps1-IN-1.

Detailed Experimental Protocols

Immunofluorescence for Mad2 Kinetochore Localization

-

Cell Seeding: Seed PtK2 cells stably expressing HsMad2-EYFP onto glass coverslips in a 6-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with either DMSO (vehicle control) or 10 µM Mps1-IN-1. For inducing mitotic arrest, co-treat with a spindle poison such as 100 ng/mL nocodazole.

-

Incubation: Incubate the cells for a period that allows for entry into mitosis (e.g., 2-4 hours, or synchronize cells prior to treatment).

-

Fixation: Wash the cells once with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS and block with 3% BSA in PBS for 1 hour at room temperature.

-

Antibody Staining (Optional): If co-staining for other markers (e.g., centromeres with CREST antibodies), incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody and DAPI Staining: Wash three times with PBS and incubate with appropriate fluorescently-labeled secondary antibodies and DAPI (for DNA staining) for 1 hour at room temperature in the dark.

-

Mounting: Wash three times with PBS and mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Imaging: Acquire images using a fluorescence microscope. Quantify the Mad2 signal at kinetochores using appropriate image analysis software.

Western Blotting for Cyclin B1 and Phospho-Histone H3

-

Cell Culture and Treatment: Plate U2OS or HeLa cells and grow to 70-80% confluency. Synchronize cells in mitosis using a thymidine-nocodazole block.

-

Inhibitor Treatment: Treat the mitotically arrested cells with Mps1-IN-1 (e.g., 10 µM) or DMSO for a specified time (e.g., 4 hours).

-

Cell Lysis: Harvest the cells by scraping, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin B1, Phospho-Histone H3 (Ser10), and a loading control (e.g., Actin or Tubulin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometry for Cell Cycle Analysis

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Mps1-IN-1 or DMSO for the desired duration (e.g., 24, 48 hours).

-

Cell Harvest: Collect both adherent and floating cells. Wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer. The sub-G1 peak can be quantified as an indicator of apoptosis.

Conclusion

Mps1-IN-1 has proven to be an invaluable chemical probe for dissecting the intricate functions of Mps1 kinase in cell cycle control. Its potent and selective inhibition of Mps1 disrupts the spindle assembly checkpoint, leading to premature mitotic exit, chromosome missegregation, and ultimately, cell death. These well-characterized cellular effects underscore the critical role of Mps1 in maintaining genomic stability and highlight its potential as a therapeutic target in oncology. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the roles of Mps1 and to explore the therapeutic potential of its inhibitors.

References

- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A changing view of how MPS1 initiates the Spindle Assembly Checkpoint - Dunn School [path.ox.ac.uk]

- 5. rupress.org [rupress.org]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of mitotic kinase Mps1 promotes cell death in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

Mps1-IN-1: A Technical Guide to its Impact on Mad2 Recruitment at Kinetochores

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spindle assembly checkpoint (SAC) is a critical surveillance mechanism ensuring the fidelity of chromosome segregation during mitosis. Monopolar spindle 1 (Mps1), a dual-specificity kinase, is a key upstream regulator of the SAC. Its activity is essential for the recruitment of downstream checkpoint proteins, including Mad2, to unattached kinetochores. The aberrant regulation of Mps1 is implicated in aneuploidy and tumorigenesis, making it a compelling target for anti-cancer therapeutics. Mps1-IN-1 is a potent and selective ATP-competitive inhibitor of Mps1 kinase. This technical guide provides an in-depth analysis of the effect of Mps1-IN-1 on the recruitment of Mad2 to kinetochores, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Data Presentation: Quantitative Effects of Mps1-IN-1 on Mad2 Kinetochore Localization

The inhibition of Mps1 kinase activity by Mps1-IN-1 has a profound and quantifiable impact on the localization of Mad2 at kinetochores. Studies have demonstrated a significant reduction in kinetochore-bound Mad2 upon treatment with this small molecule inhibitor.

| Treatment Condition | Cell Line | Mps1-IN-1 Concentration | Change in Kinetochore-Bound Mad2 | Reference |

| Mps1-IN-1 vs. DMSO (Control) | PtK2 | 10 µM | ~80% decrease | [1] |

| Mps1-IN-1 + Nocodazole vs. Nocodazole only | PtK2 | 10 µM | ~70% reduction | [1] |

Table 1: Summary of Quantitative Data on the Effect of Mps1-IN-1 on Mad2 Kinetochore Recruitment. This table summarizes the reported quantitative effects of Mps1-IN-1 on the levels of Mad2 protein localized at the kinetochores in mammalian cells.

Signaling Pathway and Mechanism of Action

Mps1 kinase plays a pivotal role in the spindle assembly checkpoint signaling cascade that leads to the recruitment of Mad2 to unattached kinetochores. Mps1 activity is required for the localization of the Mad1-Mad2 complex to the kinetochores. This complex then acts as a template to catalyze the conformational change of the soluble, open form of Mad2 (O-Mad2) to the closed, active form (C-Mad2). C-Mad2 can then bind to Cdc20, inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C) and delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.

Mps1-IN-1, by competitively inhibiting the ATP-binding pocket of Mps1, abrogates its kinase activity. This inhibition prevents the downstream signaling events necessary for the stable recruitment and maintenance of the Mad1-Mad2 complex at the kinetochores. Consequently, the catalytic conversion of O-Mad2 to C-Mad2 is severely impaired, leading to a failure in establishing a robust mitotic checkpoint.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of Mps1-IN-1's effect on Mad2 recruitment.

Cell Culture and Drug Treatment

Cell Lines:

-

PtK2 (Potorous tridactylis Kidney): Maintain in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1 mM sodium pyruvate, and 1% non-essential amino acids.

-

HeLa (Human Cervical Cancer): Maintain in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

Drug Treatment:

-

Culture cells on glass coverslips to ~70% confluency.

-

Prepare a stock solution of Mps1-IN-1 (e.g., 10 mM in DMSO).

-

For experiments, dilute Mps1-IN-1 to the final working concentration (e.g., 10 µM) in pre-warmed complete culture medium.

-

For control experiments, prepare a vehicle control with the same final concentration of DMSO.

-

To induce mitotic arrest and enhance visualization of kinetochore proteins, cells can be co-treated with a microtubule-depolymerizing agent such as nocodazole (e.g., 100 ng/mL) for a specified period (e.g., 2-4 hours) prior to fixation.

-

Incubate cells with the drug-containing or control medium for the desired duration at 37°C in a 5% CO₂ incubator.

Immunofluorescence Staining of Mad2

-

Fixation:

-

Gently wash cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Alternatively, fix with ice-cold methanol for 10 minutes at -20°C. The choice of fixative may depend on the specific antibody used.

-

-

Permeabilization:

-

Wash cells three times with PBS for 5 minutes each.

-

Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

-

-

Blocking:

-

Wash cells three times with PBS.

-

Block non-specific antibody binding by incubating in a blocking buffer (e.g., 3% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody against Mad2 (e.g., rabbit anti-Mad2) in the blocking buffer to the manufacturer's recommended concentration.

-

Incubate the coverslips with the primary antibody solution in a humidified chamber overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the coverslips three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.

-

Dilute a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) in the blocking buffer.

-

Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.

-

-

DNA Counterstaining and Mounting:

-

Wash the coverslips three times with PBST for 5 minutes each.

-

Incubate with a DNA stain such as DAPI (4′,6-diamidino-2-phenylindole) (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature.

-

Wash briefly with PBS.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Microscopy and Image Analysis

-

Image Acquisition:

-

Acquire images using a high-resolution fluorescence microscope (e.g., a confocal or deconvolution microscope) equipped with appropriate filters for the chosen fluorophores.

-

Capture Z-stacks of mitotic cells to ensure all kinetochores are included in the analysis.

-

-

Quantitative Analysis of Kinetochore-Bound Mad2:

-

Identify individual kinetochores, often by co-staining with a centromere marker like CREST anti-serum.

-

Measure the fluorescence intensity of Mad2 at each kinetochore.

-

Subtract the background fluorescence from a nearby region in the cytoplasm.

-

Normalize the Mad2 intensity to the intensity of the centromere marker to account for variations in kinetochore size and staining.

-

Compare the normalized Mad2 fluorescence intensity between Mps1-IN-1-treated and control cells.

-

Experimental Workflow Visualization

References

Investigating Cell Cycle Function with Mps1-IN-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mps1-IN-1, a potent and selective inhibitor of the Monopolar Spindle 1 (Mps1) kinase. Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3][4] Dysregulation of the SAC is a hallmark of many cancers, making Mps1 an attractive target for therapeutic intervention.[1][5][6] This document details the mechanism of action of Mps1-IN-1, summarizes key quantitative data, provides detailed experimental protocols for its use, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts: Mps1 Kinase and the Spindle Assembly Checkpoint

Mps1, a dual-specificity serine/threonine kinase, plays a central role in the initiation and maintenance of the SAC.[2][3] The SAC is a signaling pathway that delays the onset of anaphase until all sister chromatids have achieved proper bipolar attachment to the mitotic spindle.[1][7][8] This checkpoint mechanism prevents aneuploidy, a condition characterized by an abnormal number of chromosomes, which is a common feature of cancer cells.[1][2]

The primary function of Mps1 at the onset of mitosis is to localize to unattached kinetochores, protein structures on the centromeres of chromosomes where spindle microtubules attach.[9][10] At the kinetochores, Mps1 initiates a signaling cascade by phosphorylating the kinetochore scaffold protein Knl1 (also known as Spc105).[7] This phosphorylation event creates docking sites for the recruitment of other essential SAC proteins, including the Bub1/Bub3 complex and Mad1/Mad2 complexes.[7] The assembly of these proteins at unattached kinetochores leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[3][7] By inhibiting the APC/C, the SAC prevents the degradation of securin and cyclin B, key proteins that restrain sister chromatid separation and mitotic exit, respectively.[7]

Mps1-IN-1: A Selective Inhibitor of Mps1 Kinase

Mps1-IN-1 is a potent, selective, and ATP-competitive inhibitor of Mps1 kinase.[2][11] Its inhibitory activity allows for the precise dissection of Mps1's function in the cell cycle. A structurally related compound, Mps1-IN-2, exhibits even greater potency.[2]

Mechanism of Action

By binding to the ATP-binding pocket of Mps1, Mps1-IN-1 prevents the kinase from phosphorylating its downstream targets.[2] This inhibition disrupts the SAC signaling cascade at its apex. Consequently, the recruitment of crucial checkpoint proteins, such as Mad1 and Mad2, to unattached kinetochores is impaired.[2][12] The failure to establish a robust SAC signal leads to a premature exit from mitosis, even in the presence of misaligned chromosomes, ultimately resulting in gross aneuploidy.[2]

Furthermore, inhibition of Mps1 has been shown to decrease the activity of Aurora B kinase, another key mitotic regulator involved in correcting improper kinetochore-microtubule attachments.[2][13] This is evidenced by the reduced phosphorylation of histone H3 on serine 10 (a direct substrate of Aurora B) and of Aurora B itself on threonine 232 in its activation loop upon treatment with Mps1-IN-1.[2][13]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of Mps1-IN-1 and its analog, Mps1-IN-2.

| Compound | IC50 (nM) | Assay Condition | Reference |

| Mps1-IN-1 | 367 | In vitro kinase assay (Lanthascreen) | [2] |

| Mps1-IN-2 | 145 | In vitro kinase assay (Lanthascreen) | [2] |

Table 1: In Vitro Inhibitory Potency of Mps1 Inhibitors. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of Mps1-IN-1 and Mps1-IN-2 against Mps1 kinase activity.

| Cell Line | Treatment | Effect | Reference |

| PtK2 | 10 µM Mps1-IN-1 | Disruption of Mad2 recruitment to kinetochores | [2] |

| U2OS | 10 µM Mps1-IN-1 | Increased frequency of multipolar mitosis in cells with extra centrosomes | [2][12] |

| HeLa, U2OS | Mps1-IN-1 | Decreased phosphorylation of Histone H3 (Ser10) and Aurora B (Thr232) | [2][13] |

Table 2: Cellular Effects of Mps1-IN-1. This table highlights the key phenotypic and molecular consequences of Mps1 inhibition in different cancer cell lines.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mps1 Signaling Pathway in the Spindle Assembly Checkpoint.

Caption: General Experimental Workflow for Investigating Mps1-IN-1 Effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of Mps1-IN-1.

In Vitro Mps1 Kinase Assay (Lanthascreen™)

This protocol is adapted for the measurement of Mps1 kinase activity and its inhibition by Mps1-IN-1 using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

-

Recombinant human Mps1 kinase

-

Fluorescein-labeled substrate peptide (e.g., E4Y)

-

ATP

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Mps1-IN-1 (dissolved in DMSO)

-

Terbium-labeled anti-phospho-substrate antibody

-

TR-FRET Dilution Buffer

-

384-well assay plates

Procedure:

-

Prepare Reagents:

-

Prepare a 2X solution of Mps1 kinase in Kinase Buffer.

-

Prepare a 2X solution of the fluorescein-labeled substrate and ATP in Kinase Buffer. The ATP concentration should be at the apparent Km for Mps1.

-

Prepare a serial dilution of Mps1-IN-1 in DMSO, and then dilute further in Kinase Buffer to create a 4X inhibitor solution.

-

-

Kinase Reaction:

-

Add 2.5 µL of the 4X Mps1-IN-1 or DMSO vehicle control to the wells of a 384-well plate.

-

Add 2.5 µL of the 2X Mps1 kinase solution to each well.

-

Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Prepare a 2X solution of the terbium-labeled anti-phospho-substrate antibody in TR-FRET Dilution Buffer containing EDTA to stop the kinase reaction.

-

Add 10 µL of the antibody/EDTA solution to each well.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.

-

Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the results against the inhibitor concentration to determine the IC50 value.

-

Cell Synchronization and Drug Treatment

This protocol describes how to synchronize cells in the cell cycle to study the effects of Mps1-IN-1 during mitosis.

Materials:

-

U2OS or HeLa cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Thymidine

-

Nocodazole (optional, for mitotic arrest)

-

Mps1-IN-1

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

Procedure (Double Thymidine Block for G1/S synchronization):

-

Plate cells to be 30-40% confluent.

-

Add complete medium containing 2 mM thymidine and incubate for 18-19 hours.

-

Wash the cells twice with warm PBS and then add fresh complete medium. Incubate for 9-10 hours.

-

Add complete medium containing 2 mM thymidine again and incubate for 16-17 hours.

-

To release the cells into a synchronous S-phase, wash twice with warm PBS and add fresh complete medium. To study mitotic effects, add medium containing Mps1-IN-1 (e.g., 10 µM) or DMSO.

-

Harvest cells at various time points after release for downstream analysis (e.g., Western blotting, immunofluorescence).

Immunofluorescence for Mad2 Localization

This protocol details the visualization of Mad2 localization at kinetochores.

Materials:

-

Synchronized and treated cells on coverslips

-

Pre-extraction buffer (optional: PBS with 0.5% Triton X-100)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibodies: anti-Mad2 and anti-α-tubulin

-

Secondary antibodies: fluorescently-labeled anti-mouse and anti-rabbit IgG

-

DAPI (for DNA staining)

-

Antifade mounting medium

Procedure:

-

Wash cells briefly with PBS.

-

(Optional) Pre-extract cells with pre-extraction buffer for 1-2 minutes to remove soluble proteins.

-

Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain DNA with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

-

Image the cells using a fluorescence microscope.

Immunoblotting for Phospho-proteins

This protocol is for the detection of changes in the phosphorylation status of key mitotic proteins.

Materials:

-

Cell lysates from treated and control cells

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-phospho-Aurora B (Thr232), anti-Cyclin B1, and a loading control (e.g., anti-GAPDH or anti-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Mix lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

Conclusion

Mps1-IN-1 is an invaluable tool for probing the intricate functions of the Mps1 kinase in cell cycle regulation. Its high selectivity and well-characterized mechanism of action make it a powerful reagent for dissecting the spindle assembly checkpoint and for investigating the consequences of its abrogation. The experimental protocols provided herein offer a robust framework for researchers to utilize Mps1-IN-1 in their own studies, contributing to a deeper understanding of mitotic regulation and its implications for cancer biology and drug development. The continued investigation into Mps1 and its inhibitors holds significant promise for the development of novel anti-cancer therapies.

References

- 1. Cell Synchronization Techniques for Studying Mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 5. researchgate.net [researchgate.net]

- 6. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Over-expression of Plk4 induces centrosome amplification, loss of primary cilia and associated tissue hyperplasia in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. flowcytometry-embl.de [flowcytometry-embl.de]

- 10. pnas.org [pnas.org]

- 11. Over-expression of Plk4 induces centrosome amplification, loss of primary cilia and associated tissue hyperplasia in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Male Rat Kangaroo Kidney Epithelial Cells (PtK2 Line) | Nikon’s MicroscopyU [microscopyu.com]

The Indirect Attenuation of Aurora B Kinase Activity by the Mps1 Inhibitor, Mps1-IN-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of Mps1-IN-1, a potent and selective inhibitor of the Monopolar Spindle 1 (Mps1) kinase, on the activity of Aurora B kinase. Both Mps1 and Aurora B are critical regulators of the Spindle Assembly Checkpoint (SAC), a crucial signaling pathway that ensures the fidelity of chromosome segregation during mitosis. While Mps1-IN-1 demonstrates high selectivity for Mps1, it elicits a significant, indirect inhibitory effect on Aurora B's intracellular activity. This document consolidates quantitative data, details the experimental protocols used to ascertain these effects, and visualizes the underlying molecular interactions and experimental workflows.

Introduction to Mps1 and Aurora B in Mitotic Regulation

Accurate chromosome segregation is paramount for maintaining genomic stability. The Spindle Assembly Checkpoint (SAC) is a sophisticated surveillance mechanism that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[1][2] Central to this process are two serine/threonine kinases: Monopolar Spindle 1 (Mps1) and Aurora B.[3][4][5]

-

Mps1 (TTK protein kinase): Mps1 is a master regulator of the SAC, essential for both its establishment and maintenance.[4] It localizes to unattached kinetochores and initiates the signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC), the direct inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C).[1][2]

-

Aurora B Kinase: As the catalytic subunit of the Chromosomal Passenger Complex (CPC), Aurora B has a dual role. It functions to correct improper kinetochore-microtubule attachments and also contributes to robust SAC signaling.[1][5]

The functions of Mps1 and Aurora B are intricately linked. Mps1 is known to phosphorylate Borealin, a subunit of the CPC, which is a crucial step for enhancing Aurora B activity.[6][7] Furthermore, Mps1 activity promotes the recruitment of the CPC to the centromere in early mitosis.[8] Reciprocally, Aurora B facilitates the efficient recruitment and activation of Mps1 at unattached kinetochores, forming a positive feedback loop that ensures a swift and robust checkpoint response.[3][5]

Mps1-IN-1: Selectivity and Mechanism of Action

Mps1-IN-1 is a small molecule inhibitor developed as a chemical probe to investigate the cellular functions of Mps1 kinase.[9] Understanding its precise effect on related kinases, such as Aurora B, is critical for interpreting experimental results.

Direct In Vitro Activity: High Selectivity for Mps1

Biochemical assays are crucial for determining the direct inhibitory profile of a compound against purified enzymes. In vitro kinase assays demonstrate that Mps1-IN-1 is highly selective for Mps1 and does not directly inhibit Aurora B kinase activity.[9] This high degree of selectivity is evident from the compound's half-maximal inhibitory concentration (IC50) values against the two kinases.

| Compound | Target Kinase | IC50 (in vitro) | Selectivity Profile |

| Mps1-IN-1 | Mps1 | Potent | Highly selective for Mps1 kinase. |

| Mps1-IN-1 | Aurora B | No activity | Does not exhibit direct inhibitory activity.[9] |

Table 1: In Vitro Selectivity Profile of Mps1-IN-1.

Indirect Intracellular Effect: Attenuation of Aurora B Activity

Despite its lack of direct inhibition in vitro, treatment of cells with Mps1-IN-1 leads to a marked decrease in the intracellular activity of Aurora B.[9] This indirect effect is a direct consequence of inhibiting Mps1's upstream regulatory role on Aurora B.

Evidence for the indirect inhibition of Aurora B includes:

-

Reduced Activation Loop Phosphorylation: Mps1-IN-1 treatment causes a dose-dependent reduction in the phosphorylation of Aurora B at Threonine 232 (pThr232).[9] This residue is located in the kinase's activation loop, and its phosphorylation is essential for full catalytic activity.[9]

-

Decreased Substrate Phosphorylation: A reduction in the phosphorylation of Histone H3 at Serine 10 (pH3 Ser10), a well-established direct substrate of Aurora B, is observed in cells treated with Mps1-IN-1.[9] This serves as a reliable proxy for Aurora B kinase activity within the cellular environment.[9]

Signaling Pathway and Inhibition Model

The relationship between Mps1 and Aurora B is a critical component of the Spindle Assembly Checkpoint. Mps1-IN-1 disrupts this pathway by targeting Mps1, leading to downstream consequences for Aurora B function.

Figure 1: Mps1-Aurora B signaling axis and the point of inhibition by Mps1-IN-1.

Experimental Protocols

The following sections detail the methodologies employed to characterize the effect of Mps1-IN-1 on Aurora B kinase.

In Vitro Lanthascreen™ Kinase Assay (for Direct Inhibition)

This assay quantitatively measures the direct inhibition of purified Aurora B kinase by Mps1-IN-1 in a cell-free system.

Objective: To determine the IC50 of Mps1-IN-1 against Aurora B.

Materials:

-

Recombinant Aurora B kinase (e.g., 5 nM final concentration).

-

ATP (at the apparent Km, e.g., 63.7 nM).

-

Fluorescently labeled substrate (e.g., 30 nM Kinase Tracer 236).

-

Mps1-IN-1 at various concentrations.

-

Assay buffer and detection reagents.

Protocol:

-

Prepare a serial dilution of Mps1-IN-1 in the appropriate kinase buffer.

-

In a multi-well plate, add Aurora B kinase to each well.

-

Add the Mps1-IN-1 dilutions to the wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the kinase tracer substrate.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and add the detection solution containing a terbium-labeled antibody specific for the phosphorylated substrate.

-

After incubation, measure the FRET (Förster Resonance Energy Transfer) signal. The signal is inversely proportional to the kinase activity.

-

Plot the percentage of inhibition against the logarithm of the Mps1-IN-1 concentration to determine the IC50 value.

Cellular Immunoblotting Assay (for Indirect Inhibition)

This method assesses the activity of Aurora B within cells by measuring the phosphorylation status of its downstream substrates and its activation loop following treatment with Mps1-IN-1.

Objective: To determine the effect of Mps1 inhibition on intracellular Aurora B activity.

Materials:

-

Human cell lines (e.g., HeLa, U2OS).[9]

-

Cell culture medium and reagents.

-

Mitotic arresting agent (e.g., Paclitaxel or Nocodazole).[9]

-

Mps1-IN-1.

-

Lysis buffer, protease, and phosphatase inhibitors.

-

Primary antibodies: anti-pHistone H3 (Ser10), anti-pAurora B (Thr232), anti-Mps1, anti-Cyclin B.[9]

-

Secondary antibodies (HRP-conjugated).

-

Chemiluminescence substrate.

Protocol:

-

Cell Culture and Synchronization: Plate cells (e.g., U2OS) and grow to an appropriate confluency. Synchronize the cells in mitosis by treating with a mitotic arresting agent like paclitaxel for 12-16 hours.

-

Inhibitor Treatment: While maintaining the mitotic arrest, treat the cells with varying concentrations of Mps1-IN-1 (or DMSO as a vehicle control) for a specified duration (e.g., 2-4 hours).

-

Cell Lysis: Collect the mitotic cells (e.g., via mitotic shake-off). Wash the cells with cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunodetection: Block the membrane and probe with primary antibodies overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities for pHistone H3 (Ser10) and pAurora B (Thr232) relative to a loading control to determine the dose-dependent effect of Mps1-IN-1. The mobility shift of the total Mps1 protein band can be used to confirm the engagement and inhibition of Mps1 itself.[9]

Figure 2: Workflow for assessing intracellular Aurora B activity via immunoblotting.

Conclusion and Implications

The available data conclusively demonstrates that Mps1-IN-1 does not directly inhibit Aurora B kinase. However, by potently and selectively inhibiting Mps1, it effectively disrupts the crucial Mps1-dependent activation pathway of Aurora B within the cell. This leads to a significant reduction in Aurora B's catalytic activity, as evidenced by decreased phosphorylation of its activation loop and downstream substrates.

For researchers in cell biology and drug development, this distinction is critical. Mps1-IN-1 serves as an excellent tool for dissecting the specific contributions of Mps1 to mitotic events. The indirect effect on Aurora B underscores the interconnectedness of mitotic kinase networks and highlights the importance of validating inhibitor effects in a cellular context, beyond simple in vitro assays. Understanding these nuanced, indirect effects is essential for the accurate interpretation of phenotypic data and for the strategic development of targeted anti-cancer therapeutics.

References

- 1. Aurora B phosphorylates Bub1 to promote spindle assembly checkpoint signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Aurora B potentiates Mps1 activation to ensure rapid checkpoint establishment at the onset of mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aurora B prevents premature removal of spindle assembly checkpoint proteins from the kinetochore: A key role for Aurora B in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hubrecht.eu [hubrecht.eu]

- 7. Mps1 phosphorylates Borealin to control Aurora B activity and chromosome alignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mps1 promotes rapid centromere accumulation of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Mps1-IN-1: A Technical Guide to its Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Mps1-IN-1, a small molecule inhibitor of the Monopolar spindle 1 (Mps1) kinase. Mps1 is a critical dual-specificity kinase that plays an essential role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2][3] Due to its overexpression in various tumors and its role in maintaining genomic integrity, Mps1 has emerged as an attractive target for cancer therapy.[2][3][4] Mps1-IN-1 was one of the first selective, ATP-competitive inhibitors developed to probe the function of Mps1 kinase.[1] This guide details its biochemical and cellular characterization, mechanism of action, and the experimental protocols used in its evaluation.

Discovery and Biochemical Profile

Mps1-IN-1 originates from a pyrrolopyridine chemical scaffold and was identified as a potent, ATP-competitive inhibitor of Mps1 kinase.[1][5] Its discovery provided a valuable chemical tool to rapidly and selectively inhibit Mps1, overcoming the limitations and potential off-target effects of previous methods like RNAi.[1]

Data Presentation: In Vitro Kinase Inhibition

The inhibitory activity of Mps1-IN-1 and a related compound, Mps1-IN-2, were quantified using in vitro kinase assays. The data are summarized below.

| Compound | Target Kinase | IC50 | Kd |

| Mps1-IN-1 | Mps1 | 367 nM[1][3] | 27 nM[3] |

| Mps1-IN-2 | Mps1 | 145 nM[1][3] | 12 nM[3] |

Mps1-IN-1 demonstrates high selectivity for Mps1. When screened against a large panel of 352 kinases, it showed greater than 1000-fold selectivity, with minor exceptions for ALK and Ltk kinases.[6]

Mechanism of Action: Spindle Assembly Checkpoint (SAC) Inhibition

Mps1 kinase functions at the apex of the SAC signaling cascade.[7] It localizes to unattached kinetochores during mitosis and initiates a signaling pathway that prevents premature entry into anaphase.[8][9] Mps1's kinase activity is essential for the recruitment of downstream checkpoint proteins, including Mad1 and Mad2, which are core components of the Mitotic Checkpoint Complex (MCC) that inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).[7][9][10]

Mps1-IN-1, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of the Mps1 kinase domain, preventing the phosphorylation of its substrates.[1][5] This direct inhibition of Mps1's catalytic function abrogates the entire SAC signaling cascade.

Cellular Characterization and Effects

Treatment of cells with Mps1-IN-1 leads to a cascade of predictable cellular defects consistent with a compromised spindle assembly checkpoint.

-

Disruption of Mad2 Recruitment: Mps1-IN-1 treatment prevents the proper localization of Mad2, an essential SAC component, to unattached kinetochores.[1] In live-cell imaging studies, cells treated with 10 µM Mps1-IN-1 showed a significant decrease (70-80%) in kinetochore-bound Mad2.[1][5]

-

Premature Mitotic Exit: By overriding the SAC, Mps1-IN-1 forces cells to exit mitosis prematurely, even in the presence of spindle poisons like nocodazole or taxol that would normally cause a robust mitotic arrest.[1] This is evidenced by the rapid decondensation of DNA and reassembly of the nuclear envelope.[1]

-

Reduced Aurora B Kinase Activity: Inhibition of Mps1 leads to a downstream reduction in the activity of Aurora B kinase.[1][11] This is observed through decreased phosphorylation of the Aurora B activation loop (Threonine-232) and its direct substrate, Histone H3 (Serine-10).[1][5]

-

Aneuploidy and Decreased Cell Viability: The most significant consequence of premature and erroneous mitotic exit is gross aneuploidy and chromosomal instability (CIN).[1] This genomic instability ultimately leads to a loss of cell viability and a reduction in clonal survival, particularly in rapidly proliferating cancer cells.[1] Cytotoxic concentrations for Mps1-IN-1 are generally observed in the 5-10 µM range.[1]

References

- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The MPS1 family of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mps1-IN-1 dihydrochloride | Monopolar Spindle 1 Kinase | Tocris Bioscience [tocris.com]

- 7. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]

- 9. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monopolar Spindle 1 (MPS1) Kinase Promotes Production of Closed MAD2 (C-MAD2) Conformer and Assembly of the Mitotic Checkpoint Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

Methodological & Application

Mps1-IN-1 Dihydrochloride: In Vitro Application Notes and Protocols

For research use only. Not for use in diagnostic procedures.

Introduction

Mps1-IN-1 dihydrochloride is a potent and selective ATP-competitive inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the Spindle Assembly Checkpoint (SAC).[1][2] Mps1 plays a crucial role in ensuring proper chromosome segregation during mitosis.[3][4] Inhibition of Mps1 kinase activity by Mps1-IN-1 disrupts the recruitment of Mad2 to unattached kinetochores, leading to a premature exit from mitosis, aneuploidy, and ultimately, a decrease in cancer cell viability.[5] These characteristics make Mps1-IN-1 a valuable tool for studying mitotic regulation and a potential lead compound in anticancer drug development.

This document provides detailed protocols for the in vitro use of this compound, intended for researchers, scientists, and drug development professionals.

Product Information

| Parameter | Value | Reference |

| Chemical Name | 1-[3-methoxy-4-[[4-[[2-[(1-methylethyl)sulfonyl]phenyl]amino]-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]phenyl]-4-piperidinol dihydrochloride | [6] |

| Molecular Formula | C₂₈H₃₃N₅O₄S·2HCl | |

| Molecular Weight | 608.58 g/mol | |

| CAS Number | 1883548-93-3 | |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in water and DMSO | |

| Storage | Desiccate at room temperature. Solutions are unstable and should be prepared fresh. | [1] |

Mechanism of Action